R-Azasetron

Beschreibung

Contextualization within Benzamide (B126) Derivatives and Serotonin (B10506) Receptor Antagonists

R-Azasetron is classified as a benzamide derivative. nih.govcancer.gov This class of compounds is characterized by a specific chemical structure that includes a benzamide group. More specifically, this compound is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. e-crt.orgnih.gov The 5-HT3 receptors are a subtype of serotonin receptors, which are ligand-gated ion channels found in the central and peripheral nervous systems. guidetopharmacology.org By blocking the action of serotonin at these receptors, 5-HT3 receptor antagonists can modulate various physiological processes. guidetopharmacology.org Other well-known 5-HT3 receptor antagonists include ondansetron (B39145), granisetron, and palonosetron. e-crt.orgmdpi.com Azasetron (B53510), the racemic mixture from which this compound is derived, is noted for its high affinity for the 5-HT3 receptor and a longer duration of action compared to some other drugs in its class. e-crt.orgnih.gov

Distinctive Stereochemical Identity of this compound (R-Enantiomer)

The "R" in this compound denotes its specific stereochemical configuration. Azasetron possesses a chiral center, meaning it can exist as two non-superimposable mirror images known as enantiomers. google.comwisc.edu These enantiomers are designated as either "R" (from the Latin rectus, for right) or "S" (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. msu.eduyale.edu this compound is the specific enantiomer with the R-configuration at its chiral center. nih.govcancer.gov Research has indicated that the different enantiomers of a chiral drug can exhibit distinct pharmacological properties. google.com In the case of Azasetron, studies have explored the specific activities of the R- and S-enantiomers, with this compound (also known as arazasetron) being the subject of focused investigation. google.comwikipedia.org

Overview of Key Preclinical Research Areas

Preclinical research on this compound, often referred to by its investigational drug name SENS-401, has primarily focused on its potential otoprotective effects. cancer.govhearinghealthmatters.org Studies have investigated its ability to protect and preserve inner ear tissues from damage caused by various insults. hearinghealthmatters.orgcochlear.com Key areas of this preclinical research include:

Noise-Induced Hearing Loss: Animal models have been used to evaluate the efficacy of this compound in mitigating hearing loss resulting from exposure to loud noise. hearinghealthmatters.org

Drug-Induced Ototoxicity: Research has also explored the potential of this compound to prevent hearing damage caused by certain medications, such as the chemotherapy agent cisplatin (B142131). cochlear.comfirstwordpharma.com

Mechanism of Action: Beyond its 5-HT3 receptor antagonism, this compound is also identified as a calcineurin inhibitor. nih.govcancer.gov This dual mechanism is thought to contribute to its otoprotective properties by preventing nerve degeneration and apoptosis (programmed cell death) in the inner ear. nih.govcancer.gov

These preclinical investigations have laid the groundwork for further clinical development of this compound for inner ear disorders. hearinghealthmatters.orgfirstwordpharma.com

Preclinical Research Findings for this compound (SENS-401)

| Research Area | Model | Key Findings | Reference |

|---|---|---|---|

| Noise-Induced Hearing Loss | Animal model (120 dB noise exposure for 2 hours) | Treatment with this compound resulted in a residual hearing loss of 33-49 dB compared to 52-59 dB in the placebo group. The treated group showed an approximate 130% improvement in hearing recovery. | hearinghealthmatters.org |

| Drug-Induced Ototoxicity | Preclinical models | Demonstrated the capacity to enhance the survival and preserve the functional integrity of hair cells in the inner ear. | cochlear.com |

| Otoprotective Efficacy | Preclinical models of severe acoustic trauma and cisplatin-induced ototoxicity | Evidence supports the otoprotective efficacy of this compound. | firstwordpharma.com |

| Local Drug Exposure | Animal models | Administration of (+)-azasetron (this compound) resulted in higher local exposure in the inner ear compared to racemic azasetron or (-)-azasetron. | google.com |

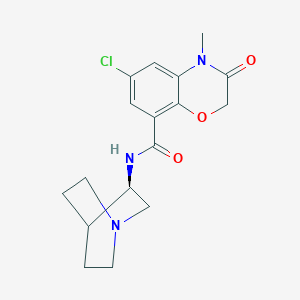

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKZPHOXUVCQOR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)N[C@H]3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2025360-90-9 | |

| Record name | R-Azasetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2025360909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARAZASETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JC7L0Q4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereoselective Preparation of R Azasetron

Development of Chiral Synthetic Routes for R-Azasetron

The synthesis of enantiomerically pure this compound primarily relies on two strategic approaches: the use of a chiral building block, specifically (R)-3-aminoquinuclidine, or the resolution of a racemic mixture of Azasetron (B53510). The core structure of Azasetron is an amide linkage between 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid and the 3-amino position of the quinuclidine (B89598) ring system.

A common route to racemic Azasetron hydrochloride begins with 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester. This starting material undergoes methylation to yield 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester. Subsequent hydrolysis of the ester group affords the corresponding carboxylic acid. The final key step involves the coupling of this acid with 3-aminoquinuclidine (B1202703) dihydrochloride (B599025), typically through an activated ester intermediate, to form the amide bond, yielding racemic Azasetron. google.com

To achieve the synthesis of the specific R-enantiomer, the strategy shifts to incorporating chirality early in the synthetic sequence. This is most effectively accomplished by utilizing an enantiomerically pure starting material, namely (R)-3-aminoquinuclidine.

Enantioselective Methodologies for this compound Production, including Chiral Resolution

The production of the essential chiral intermediate, (R)-3-aminoquinuclidine, can be achieved through several enantioselective methods. One prominent method is the asymmetric reduction of 3-quinuclidinone.

Enzymatic Asymmetric Reduction

A highly efficient and stereospecific method for the synthesis of (R)-3-quinuclidinol, a precursor to (R)-3-aminoquinuclidine, involves the enzymatic reduction of 3-quinuclidinone. Researchers have successfully employed a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-dependent carbonyl reductase isolated from the yeast Rhodotorula rubra. This enzyme demonstrates remarkable stereoselectivity, catalyzing the reduction of 3-quinuclidinone to (R)-3-quinuclidinol with an enantiomeric excess greater than 99.9%. nih.gov The resulting (R)-3-quinuclidinol can then be converted to (R)-3-aminoquinuclidine through standard chemical transformations.

| Enzymatic Reduction of 3-Quinuclidinone | |

| Substrate | 3-Quinuclidinone |

| Enzyme | 3-Quinuclidinone Reductase from Rhodotorula rubra |

| Product | (R)-3-Quinuclidinol |

| Enantiomeric Excess (e.e.) | >99.9% |

Chiral Resolution of 3-Aminoquinuclidine

An alternative approach to obtaining the chiral amine is through the resolution of racemic 3-aminoquinuclidine dihydrochloride. This classical method involves the use of a chiral resolving agent, typically a chiral acid, to form diastereomeric salts with the racemic amine. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For instance, a patent describes a method for the preparation of S-3-aminoquinuclidine dihydrochloride by resolving the racemic mixture with a chiral acid in a suitable solvent. google.com A similar principle can be applied to isolate the R-enantiomer. After separation, the chiral resolving agent is removed to yield the enantiomerically pure amine. This method can achieve high optical purity, often exceeding 98%. google.com

| Chiral Resolution of 3-Aminoquinuclidine | |

| Starting Material | Racemic 3-Aminoquinuclidine Dihydrochloride |

| Method | Diastereomeric Salt Crystallization |

| Resolving Agent | Chiral Acid |

| Optical Purity Achieved | >98% |

Once enantiomerically pure (R)-3-aminoquinuclidine is obtained, it can be coupled with 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid to produce this compound, also known as (+)-Azasetron. google.com

Optimization of Synthetic Pathways for Research Scale

For research-scale production, the efficiency and practicality of the synthetic route are paramount. The choice between utilizing a chiral pool approach with (R)-3-aminoquinuclidine or performing a chiral resolution depends on factors such as the availability and cost of the chiral starting materials or resolving agents, and the scalability of the process.

The enzymatic reduction of 3-quinuclidinone offers a highly stereoselective and potentially "greener" route to the key chiral intermediate, avoiding the need for chiral auxiliaries or resolving agents that may be difficult to remove or recycle. The optimization of this biocatalytic step would involve factors such as enzyme concentration, substrate loading, cofactor regeneration, and reaction conditions (pH, temperature) to maximize yield and space-time-yield.

The final coupling step between the carboxylic acid and the chiral amine is also a target for optimization. The use of efficient coupling reagents that minimize side reactions and facilitate purification is crucial for obtaining high yields of the final product with the desired purity for research and preclinical studies.

Molecular Pharmacology and Mechanistic Research of R Azasetron

Serotonin (B10506) 5-HT3 Receptor Antagonism

R-Azasetron is the R-enantiomer of azasetron (B53510), a compound recognized for its potent and selective antagonism of the serotonin 5-HT3 receptor. nih.gov This receptor is a ligand-gated ion channel, and its blockade is a key mechanism for preventing nausea and vomiting, particularly those induced by chemotherapy. selleckchem.comnih.gov

Receptor Binding Affinity and Selectivity Profiling in Preclinical Systems

Preclinical studies have established azasetron as a highly selective and potent competitive inhibitor of the 5-HT3 receptor. nih.gov Azasetron hydrochloride demonstrates significant binding affinity for the 5-HT3 receptor with a reported inhibitory concentration (IC50) of 0.33 nM. selleckchem.com The class of "setron" drugs is characterized by this high affinity and selectivity, with negligible interaction with other receptor types. nih.gov

Comparative analyses within this class reveal variations in potency. For instance, in one study, the 5-HT3 antagonist indisetron (B127327) was found to be approximately 52 times more potent than azasetron in inhibiting contractions of the guinea-pig colon. researchgate.net The binding affinities for other common 5-HT3 antagonists such as dolasetron (B1670872), ondansetron (B39145), granisetron, and tropisetron (B1223216) range from 7.73 to 10.45 nM. mdpi.comresearchgate.net This positions azasetron among the more potent antagonists in this therapeutic class.

Table 1: Comparative 5-HT3 Receptor Binding Affinities

| Compound | Binding Affinity (IC50 / Ki) |

|---|---|

| Azasetron | IC50: 0.33 nM selleckchem.com |

| Ondansetron | Ki: 7.73 - 10.45 nM (range for various setrons) researchgate.net |

| Granisetron | Ki: 7.73 - 10.45 nM (range for various setrons) researchgate.net |

| Dolasetron | Ki: 7.73 - 10.45 nM (range for various setrons) researchgate.net |

| Tropisetron | Ki: 7.73 - 10.45 nM (range for various setrons) researchgate.net |

| Palanosetron | Ki: 7.73 - 10.45 nM (range for various setrons) researchgate.net |

Investigation of Comparative Receptor Occupancy in Non-Human Models

The therapeutic effect of 5-HT3 antagonists is closely linked to their occupancy of the target receptor. researchgate.net Studies analyzing receptor occupancy provide a bridge between pharmacokinetics and pharmacodynamics. researchgate.net In non-human models, the inhibitory effect of azasetron has been demonstrated through its activity on the Bezold-Jarisch reflex (BJR) in rats, a known 5-HT3 receptor-mediated response. researchgate.net Research on various 5-HT3 antagonists, including azasetron, has shown that interindividual differences in plasma concentration can lead to significant variations in receptor occupancy. researchgate.net One analysis reported that across several setrons, the difference between maximum and minimum 5-HT3 receptor occupancies could range from 0.6% to 64.0% following oral administration. researchgate.net Such studies are crucial for understanding the duration and consistency of the pharmacological effect in preclinical models. researchgate.net

Elucidation of Downstream Signaling Pathway Modulation

The 5-HT3 receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions. mdpi.com Activation of this receptor by serotonin causes a rapid influx of cations, leading to the depolarization of the neuronal membrane. mdpi.commdpi.com

Antagonism of the 5-HT3 receptor by this compound blocks this initial depolarization event. This has several key downstream consequences:

Inhibition of Neurotransmitter Release: At presynaptic nerve terminals, 5-HT3 receptor activation triggers the release of various neurotransmitters, including dopamine (B1211576) and GABA. mdpi.comresearchgate.net By blocking the receptor, this compound prevents this release.

Prevention of Ca2+-Mediated Signaling Cascades: The influx of Ca2+ through the 5-HT3 channel is a critical signaling event. nih.gov This increase in intracellular Ca2+ can activate downstream pathways such as the Ca2+/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways, which are implicated in emetic responses. nih.gov this compound's antagonism prevents the initiation of these cascades. nih.gov

Modulation of Pain and Inflammation Pathways: Ligand binding at the 5-HT3 receptor can influence other neurotransmitter systems, such as diminishing the serotonin-induced release of substance P from C-fibers. nih.gov

Integrated Cellular Responses and Protective Mechanisms of this compound

The therapeutic potential of this compound extends to its ability to modulate complex cellular signaling pathways, offering protective effects in different sensory and neuronal tissues. Research has focused on its role in preserving delicate sensory hair cells of the inner ear and its broader neuroprotective capabilities in the context of ischemic injury.

Mechanisms of Sensory Hair Cell Preservation

This compound, also known as SENS-401, has demonstrated significant promise in protecting the sensory hair cells of the cochlea from various ototoxic insults, such as those induced by chemotherapy agents like cisplatin (B142131) and acoustic trauma. nursingcenter.comsoci.org The preservation of these cells is critical, as their loss leads to permanent sensorineural hearing loss. soci.orgotolaryngologypl.com The protective mechanisms of this compound are multifactorial, stemming from its dual action as a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist and a calcineurin inhibitor. researchgate.netsensorion.comtargetmol.com

Preclinical research has elucidated that the death of auditory hair cells is often associated with the activation of specific cellular stress pathways. europa.eu this compound is believed to intervene by disrupting these signaling cascades that lead to programmed cell death (apoptosis). soci.org Studies have indicated that its mechanism of action involves the reduction of hair cell death through modulation of both the extrinsic and intrinsic apoptotic pathways. firstwordpharma.com

A key element of its otoprotective effect is the inhibition of calcineurin, a calcium-dependent phosphatase. researchgate.netresearchgate.netnih.gov By inhibiting calcineurin, this compound interferes with downstream signaling that can trigger apoptosis in response to cellular stress. researchgate.netresearchgate.net This neuroprotective effect via calcineurin inhibition is a consistent finding in studies investigating its efficacy. researchgate.netresearchgate.net

In preclinical models, the administration of this compound has been shown to significantly reduce the loss of outer hair cells, which are particularly vulnerable to damage. nursingcenter.comsoci.org For instance, in a rat model of cisplatin-induced hearing loss, treatment with this compound besylate prevented hearing loss by more than half by substantially decreasing the death of outer hair cells. nursingcenter.com Similarly, in models of acute acoustic trauma, this compound treatment resulted in a significantly higher number of surviving outer hair cells compared to placebo. soci.org The R-enantiomer of azasetron has been found to be particularly effective, which is attributed to its significantly higher levels of drug exposure in the inner ear following oral administration. researchgate.net

Table 1: Investigated Mechanisms of this compound in Sensory Hair Cell Preservation

| Target Pathway/Mechanism | Description | Supporting Evidence |

|---|---|---|

| Calcineurin Inhibition | Acts as an inhibitor of calcineurin, a key enzyme in cellular stress and apoptotic signaling pathways. researchgate.nettargetmol.comresearchgate.netnih.gov | Consistent neuroprotective effect observed in multiple preclinical models. researchgate.netresearchgate.net |

| Apoptotic Pathway Disruption | Believed to disrupt cellular pathways that signal for programmed cell death (apoptosis) in response to ototoxic insults. soci.org | Preliminary results suggest a reduction in hair cell death via both extrinsic and intrinsic apoptotic pathways. firstwordpharma.com |

| 5-HT3 Receptor Antagonism | Functions as an antagonist of the 5-HT3 receptor, although the direct link of this action to hair cell preservation is part of a broader, complex pharmacology. soci.orgresearchgate.net | This is a primary pharmacological characteristic of the azasetron class of drugs. soci.org |

Exploration of Neuroprotective Modalities (e.g., in ischemia models)

Beyond its role in the inner ear, this compound has been investigated for its neuroprotective effects in the central nervous system, particularly in models of cerebral ischemia. researchgate.net Ischemic stroke, often modeled in rodents using techniques like Middle Cerebral Artery Occlusion (MCAO), triggers a cascade of detrimental events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to irreversible neuronal damage. openaccessjournals.comnih.govexplorationpub.com Neuroprotective agents aim to counteract these processes. explorationpub.com

The neuroprotective potential of this compound in ischemia is linked to its established pharmacological actions as a 5-HT3 receptor antagonist and calcineurin inhibitor. researchgate.netresearchgate.net While direct, detailed studies on this compound in MCAO models are not extensively published, the mechanisms of similar compounds provide a strong basis for its potential efficacy. For instance, 5-HT3 receptor antagonists, as a class, have been shown to possess anti-inflammatory and neuroprotective features. ijrr.com Some have been demonstrated to inhibit the NF-κB signaling pathway in cerebral ischemia/reperfusion scenarios, which is a key pathway in neuroinflammation. researchgate.net This anti-inflammatory action is a crucial component of neuroprotection following a stroke. scielo.br

Furthermore, the calcineurin-inhibiting property of this compound is highly relevant to neuroprotection in ischemia. researchgate.netresearchgate.net Calcineurin activation is a known step in the pathway leading to neuronal cell death following ischemic injury. Therefore, its inhibition is a logical therapeutic target. The neuroprotective effects of other setrons, such as tropisetron, have been partly attributed to this inhibitory action on the calcineurin pathway. researchgate.net

Animal models are crucial for evaluating such neuroprotective strategies. The MCAO model is a widely used and clinically relevant technique to simulate focal cerebral ischemia in rodents, allowing for the study of potential therapeutic interventions. nih.govscienceopen.complos.orgresearchgate.net Although specific outcomes of this compound in such models are not widely detailed in public literature, its known mechanisms suggest it could mitigate ischemic damage by reducing inflammation and preventing apoptosis, similar to other 5-HT3 antagonists and calcineurin inhibitors. researchgate.netijrr.comresearchgate.net

Table 2: Potential Neuroprotective Mechanisms of this compound in Ischemia Models

| Proposed Mechanism | Relation to Ischemic Cascade | Basis of Hypothesis |

|---|---|---|

| Anti-Inflammation | Neuroinflammation is a key contributor to secondary brain injury after ischemia. scielo.br | 5-HT3 receptor antagonists have shown anti-inflammatory effects, potentially through inhibition of the NF-κB pathway. ijrr.comresearchgate.net |

| Inhibition of Apoptosis | Apoptosis is a major form of programmed cell death leading to neuronal loss post-ischemia. nih.gov | Calcineurin inhibition is a known anti-apoptotic strategy; this compound is a calcineurin inhibitor. researchgate.netresearchgate.net |

| Reduction of Excitotoxicity | While not a primary reported mechanism, 5-HT3 receptor modulation can influence neurotransmitter systems involved in excitotoxicity. | General property of central nervous system-acting 5-HT3 receptor antagonists. ijrr.com |

Preclinical Efficacy Studies in Non Human Biological Systems

Otoprotective Research Paradigms in Animal Models

R-Azasetron, also known as SENS-401, has been the subject of significant preclinical research to evaluate its potential to protect the inner ear from damage caused by ototoxic drugs and noise exposure.

Mitigation of Cisplatin-Induced Ototoxicity in Rodent Models

Cisplatin (B142131), a potent chemotherapeutic agent, is known for its dose-limiting side effect of ototoxicity, leading to permanent hearing loss. nih.gov Studies in rodent models have demonstrated that this compound can effectively mitigate this damage. In a rat model of cisplatin-induced hearing loss, the oral administration of this compound (as this compound besylate, SENS-401) resulted in significant otoprotection. nih.govresearchgate.net

Treated rats showed substantial improvements in key auditory function tests compared to a placebo group. nih.gov Specifically, there was a marked reduction in the auditory brainstem response (ABR) threshold shift and a decrease in the loss of distortion product otoacoustic emission (DPOAE) amplitudes. nih.gov These findings suggest that this compound helps preserve hearing function in the presence of cisplatin. researchgate.netglobenewswire.com

Table 1: Functional Hearing Protection by this compound (SENS-401) in a Cisplatin-Induced Ototoxicity Rat Model

Comparison of auditory function test results in rats treated with this compound versus placebo following cisplatin administration. Data sourced from Petremann et al., 2017. nih.gov

| Auditory Function Metric | Improvement with this compound (SENS-401) Treatment | Source Citation |

|---|---|---|

| Auditory Brainstem Response (ABR) Threshold Shift | Up to 30 dB improvement over placebo | nih.gov |

| Distortion Product Otoacoustic Emission (DPOAE) Amplitude Loss | Up to 19 dB improvement over placebo | nih.gov |

Attenuation of Acoustic Trauma-Induced Hearing Deficits in Animal Models

Beyond drug-induced hearing loss, this compound has been evaluated for its efficacy in protecting against hearing deficits caused by severe noise exposure. nursingcenter.com In a male rat model subjected to severe acoustic trauma, this compound treatment demonstrated a significant protective effect. nih.gov

The administration of the compound led to notable improvements in both ABR and DPOAE measurements, indicating a preservation of auditory function. nih.gov Studies showed that this compound improved ABR threshold shift and recovery, with statistically significant results observed after 28 days of treatment. nih.gov Furthermore, DPOAE amplitude loss and recovery were also markedly improved. nih.gov These preclinical data support the potential of this compound as a protective agent against noise-induced hearing loss. globenewswire.comfirstwordpharma.com

Table 2: Efficacy of this compound (SENS-401) in an Acoustic Trauma Rat Model

Summary of auditory function recovery in rats treated with this compound versus placebo after severe noise exposure. Data sourced from Petremann et al., 2019. nih.gov

| Auditory Function Metric | Key Finding with this compound (SENS-401) Treatment | Source Citation |

|---|---|---|

| ABR Threshold Recovery | Statistically significant improvement after 28 days | nih.gov |

| DPOAE Amplitude Recovery | Marked improvement, reaching significance after 14 days | nih.gov |

| Delayed Treatment Efficacy | Significant improvements in ABR and DPOAE measures even when treatment was initiated up to 96 hours post-trauma | nih.gov |

Histopathological and Morphological Assessments of Inner Ear Structures (e.g., Outer Hair Cell Counting)

The functional improvements observed in auditory tests are supported by histopathological evidence of cellular preservation within the inner ear. nursingcenter.com A key indicator of ototoxicity is the loss of sensory hair cells in the cochlea, particularly the outer hair cells (OHCs). unibas.chnih.govnih.gov

In the cisplatin-induced ototoxicity rat model, cochleae from animals treated with this compound had significantly more surviving OHCs compared to those receiving a placebo. nih.gov The protective effect was most pronounced in the basal turn of the cochlea, a region highly susceptible to cisplatin damage, where up to an 11-fold increase in surviving OHCs was observed. nih.gov

Similarly, in the acoustic trauma model, this compound treatment resulted in a significantly higher number of surviving OHCs. nih.gov Compared to the placebo group, the treated animals showed up to 5.3-fold more OHCs in the basal turn of the cochlea. nih.gov This preservation of the sensory cells of the inner ear provides a morphological basis for the functional hearing protection conferred by the compound. globenewswire.com

Table 3: Outer Hair Cell (OHC) Preservation with this compound (SENS-401) Treatment in Rodent Models

Quantification of surviving outer hair cells in the basal turn of the cochlea in this compound-treated rats compared to placebo in two different hearing loss paradigms. nih.govnih.gov

| Preclinical Model | Increase in Surviving Outer Hair Cells (vs. Placebo) | Source Citation |

|---|---|---|

| Cisplatin-Induced Ototoxicity | Up to 11-fold more surviving OHCs | nih.gov |

| Acoustic Trauma | Up to 5.3-fold more surviving OHCs | nih.gov |

Investigations in Other Relevant Preclinical Disease Models

The preclinical evaluation of this compound extends beyond its otoprotective effects, exploring its interaction with chemotherapeutic agents and its potential neuroprotective properties.

Evaluation of Compound Impact on Chemotherapeutic Agent Cytotoxicity in Cancer Cell Lines In Vitro

A critical consideration for any otoprotective agent intended for use alongside chemotherapy is that it must not interfere with the anti-cancer efficacy of the treatment. mdpi.com In vitro studies were conducted to ensure that this compound does not abrogate the cytotoxic effects of cisplatin against cancer cells. researchgate.net

The impact of this compound (SENS-401) on the half-maximal inhibitory concentration (IC50) values of cisplatin was evaluated in a panel of human cancer cell lines. nih.gov The results demonstrated that the addition of this compound did not impact the cytotoxicity of cisplatin in any of the tested cell lines. nih.govresearchgate.netresearchgate.net This finding holds even at concentrations significantly higher than those expected to be therapeutic. nursingcenter.com This lack of interference is crucial, supporting the potential for co-administration of this compound with cisplatin to prevent ototoxicity without compromising the primary cancer treatment. researchgate.net

Table 4: Effect of this compound (SENS-401) on Cisplatin Cytotoxicity in Human Cancer Cell Lines (In Vitro)

Summary of findings from the co-administration of this compound and Cisplatin on a panel of cancer cell lines. nih.govresearchgate.net

| Tested Human Cancer Cell Lines | Finding | Source Citation |

|---|---|---|

| NIH:OVCAR-3 (Ovarian) | Cisplatin cytotoxicity was not impacted by the addition of this compound. | nih.govresearchgate.net |

| SK-N-AS (Neuroblastoma) | ||

| NCI-H460 (Lung) | ||

| FaDu (Pharyngeal) |

Exploration of Neuroprotective Effects in Ischemia Models (Non-Human)

The neuroprotective potential of the class of compounds to which this compound belongs, the setrons, has been highlighted in several studies. researchgate.net The mechanism of action for this compound's protective effects is linked to its properties as a calcineurin inhibitor. nih.govmedchemexpress.com Calcineurin is a protein phosphatase involved in cellular stress and apoptotic pathways, and its inhibition is considered a neuroprotective strategy. researchgate.net

While direct, extensive studies of this compound in non-human ischemia models are not widely detailed in the reviewed literature, its mechanism of action is consistent with the neuroprotective effects observed with other setrons like tropisetron (B1223216). researchgate.net Research on related compounds has shown that calcineurin inhibition can be beneficial in models of neurodegeneration. researchgate.net Therefore, the neuroprotective effects demonstrated by this compound in the inner ear are suggested to be consistent with a neuroprotective effect through calcineurin inhibition, a pathway relevant to conditions like ischemia. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of R Azasetron Derivatives

Identification of Pharmacophoric Elements for 5-HT3 Receptor Interaction

The binding of antagonists to the 5-HT3 receptor is governed by a well-defined pharmacophore, which consists of three key components: an aromatic or heteroaromatic ring, a basic nitrogen center, and a carbonyl-containing linker. wikipedia.org The spatial arrangement of these elements is crucial for effective receptor binding.

The essential pharmacophore for setron-class antagonists, including R-Azasetron, involves a specific orientation within the binding pocket of the 5-HT3 receptor. biorxiv.orgelifesciences.org The basic amine is positioned deep within the binding pocket on the principal subunit, while the aromatic moiety interacts with residues on the complementary subunit. biorxiv.orgelifesciences.org The linker group, typically containing a carbonyl function, is generally coplanar with the aromatic ring, facilitating optimal interaction. wikipedia.orgbiorxiv.orgelifesciences.org

Key interactions that stabilize the ligand-receptor complex include:

Cation-π interactions: A crucial interaction occurs between the protonated basic amine of the ligand and the π-electron cloud of aromatic amino acid residues in the receptor, such as tryptophan (W183). wikipedia.orgcore.ac.uknih.gov

Hydrogen bonding: The carbonyl group in the linker region often acts as a hydrogen bond acceptor, forming hydrogen bonds with residues in the binding pocket. biorxiv.orgelifesciences.orgacs.org

Hydrophobic interactions: The aromatic ring of the antagonist engages in hydrophobic interactions with non-polar residues within the receptor's binding site. biorxiv.orgelifesciences.orgnih.gov

Studies have shown that the distance between the basic nitrogen and the hydrogen bond acceptor is an important determinant of binding affinity, with a distance of approximately 5 Å being favorable. acs.org

Design and Synthesis of this compound Analogues for Enhanced Activity or Selectivity

Based on the established pharmacophore model, medicinal chemists have designed and synthesized numerous analogues of 5-HT3 receptor antagonists to explore the SAR and to develop compounds with enhanced potency, selectivity, and pharmacokinetic properties. acs.orgmdpi.com

Modifications to the core structure of this compound and other setrons have focused on several key areas:

Aromatic Moiety: Alterations to the aromatic or heteroaromatic ring system can significantly impact binding affinity and selectivity. For instance, the introduction of different substituents or the replacement of one heterocyclic system with another has been extensively explored. acs.orgamazonaws.com The type and position of substituents on the aromatic ring can influence electronic properties and steric interactions within the binding pocket. acs.org

Basic Amine: The nature of the basic amine is critical. While a basic nitrogen is essential, the size of the substituents on the nitrogen can affect potency. For many 5-HT3 antagonists, a methyl group on the nitrogen is considered optimal. wikipedia.org The azabicyclic ring system, a common feature in many setrons, including the parent compound of this compound, has been shown to interact with specific residues in the binding pocket. wikipedia.orgnih.gov

Linker Region: The linker connecting the aromatic moiety and the basic amine plays a crucial role in maintaining the correct spatial orientation of the key pharmacophoric elements. Modifications to the linker, such as altering its length or rigidity, can influence binding affinity. wikipedia.org The use of bioisosteres for the carbonyl group, such as an oxadiazole, has also been investigated. amazonaws.com

The synthesis of these analogues often involves multi-step reaction sequences. For example, the synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives as 5-HT3 receptor ligands has been described, involving reactions such as nucleophilic substitution to connect the aromatic core with the basic amine moiety. acs.org

Computational Modeling of Ligand-Receptor Complexes

Computational modeling has become an indispensable tool in understanding the intricate interactions between ligands like this compound and the 5-HT3 receptor at a molecular level. These in silico methods provide valuable insights that guide the rational design of new and improved antagonists. rjptonline.orgresearchgate.net

Homology Modeling for Target Structure Elucidation

In the absence of a high-resolution crystal structure of the human 5-HT3 receptor for many years, homology modeling was a crucial technique to generate a three-dimensional model of the receptor's binding domain. core.ac.uknih.govnih.gov This method utilizes the known crystal structure of a homologous protein, such as the acetylcholine (B1216132) binding protein (AChBP), as a template. core.ac.uknih.govnih.gov The 5-HT3 receptor shares significant sequence and structural homology with other members of the Cys-loop ligand-gated ion channel superfamily, including AChBP. core.ac.uknih.gov

The process of homology modeling involves aligning the amino acid sequence of the 5-HT3 receptor with that of the template protein and building a 3D model of the receptor based on the template's structure. core.ac.uk These models have been instrumental in identifying the putative ligand-binding site located at the interface of two adjacent subunits, formed by the convergence of several loops (Loops A-F). nih.gov

Molecular Docking Simulations for Binding Mode Prediction

Once a model of the 5-HT3 receptor is established, molecular docking simulations can be performed to predict the binding mode of ligands like this compound. wikipedia.orgcore.ac.uknih.gov Docking algorithms place the ligand into the binding site of the receptor in various possible orientations and conformations, and then score these poses based on their predicted binding affinity. core.ac.ukrjptonline.org

These simulations have successfully predicted and corroborated experimental findings regarding key ligand-receptor interactions:

Docking studies consistently show the aromatic ring of antagonists positioned between key aromatic residues in the binding pocket, such as W183 and Y234. wikipedia.orgnih.gov

The azabicyclic ring of antagonists is often predicted to be situated between another set of residues, including W90 and F226. wikipedia.orgnih.gov

The cation-π interaction between the protonated amine of the ligand and W183 is a recurring feature in docking models. core.ac.uk

Molecular dynamics (MD) simulations can further refine the docked poses and assess the stability of the ligand-receptor complex over time in a simulated physiological environment. biorxiv.orgelifesciences.org

These computational approaches not only help in rationalizing the observed SAR but also serve as a powerful predictive tool for designing novel this compound derivatives with potentially enhanced affinity and selectivity for the 5-HT3 receptor. acs.orgresearchgate.net

Pharmacokinetic and Biotransformation Research in Preclinical Systems

Investigation of Absorption Kinetics and Transport Mechanisms

The intestinal absorption of R-Azasetron is a complex process involving multiple transport mechanisms. nih.gov Studies in rodent models and with cellular barriers have revealed a nonlinear and carrier-mediated transport system. nih.gov

Carrier-Mediated Intestinal Transport in Rodent Models

In situ intestinal perfusion studies in rats have demonstrated that the absorption of azasetron (B53510), the racemate of this compound, is concentration-dependent in a nonlinear fashion. nih.gov The intestinal absorption rate constant was observed to increase significantly as the concentration of azasetron rose to 10 mM, after which it tended to decrease. nih.gov This suggests the involvement of a saturable carrier-mediated uptake process. nih.gov

Further in vitro studies using rat ileal sheets in Ussing-type chambers corroborated these findings. The permeation from the mucosal (apical) to the serosal (basolateral) side increased nonlinearly at lower concentrations and then decreased at higher concentrations. nih.gov Conversely, the transport in the opposite direction, from serosal to mucosal, showed a concentration-dependent decrease. nih.gov These observations strongly indicate that specialized transporters are involved in both the absorption and secretion of azasetron in the intestine. nih.gov

Basolateral-to-Apical Transport Across Cellular Barriers (e.g., Caco-2 cells)

To further elucidate the transport mechanisms at a cellular level, researchers have utilized Caco-2 cell monolayers, a well-established in vitro model for human intestinal absorption. sygnaturediscovery.comadmescope.comresearchgate.net These cells, when grown as a monolayer, differentiate to form tight junctions and express various transporters found in the human intestine. sygnaturediscovery.comresearchgate.net

Studies with radiolabeled azasetron on Caco-2 cell monolayers revealed vectorial transport, with significantly higher movement from the basolateral to the apical side compared to the apical to basolateral direction at low concentrations. nih.govresearcher.life This preferential B-A transport is a hallmark of active efflux. sygnaturediscovery.compsu.edu The initial uptake of azasetron by Caco-2 cells was found to be a saturable process, with an apparent half-saturation concentration (Km) of 15 mM, and was inhibited by other cationic compounds, further supporting the role of a carrier-mediated uptake mechanism. nih.gov

The efflux of azasetron is believed to be predominantly mediated by P-glycoprotein (P-gp), a well-known efflux transporter. nih.govnih.gov This was supported by several findings: the steady-state uptake of azasetron increased in the presence of the P-gp inhibitor cyclosporin (B1163) A, and multidrug-resistant cells overexpressing P-gp accumulated less azasetron than their non-resistant counterparts. nih.gov

Interactive Table: Azasetron Transport Characteristics in Caco-2 Cells

| Parameter | Finding | Implication |

| Transport Directionality | Higher basolateral-to-apical (B-A) transport | Suggests active efflux |

| Initial Uptake | Saturable process (Km = 15 mM) | Indicates carrier-mediated uptake |

| Effect of P-gp Inhibitors | Increased intracellular accumulation | Confirms P-gp mediated efflux |

Tissue Distribution and Compartmental Analysis in Non-Human Mammals

Understanding how a drug distributes throughout the body is crucial for determining its efficacy and potential sites of action. For this compound, preclinical studies have focused on its distribution to specific tissues, namely the inner ear and the central nervous system.

Inner Ear Drug Exposure Profiling

This compound, under the development name SENS-401, has been investigated for its potential to protect against hearing loss. researchgate.netwikipedia.org Preclinical in vivo data have shown that orally administered SENS-401 distributes into the inner ear tissues and perilymph of animals. researchgate.net This distribution to the target site is a prerequisite for its therapeutic effect in protecting against conditions like cisplatin-induced hearing loss. researchgate.netnih.gov The efficacy observed in these studies is thought to be related to the total drug exposure in the inner ear rather than the peak concentration. researchgate.net The use of animal models, including non-human primates, is essential for studying the pharmacokinetics of drug delivery to the inner ear, a complex and challenging organ to target. frontiersin.orgunav.edu

Comparative Central Nervous System Distribution

The distribution of a drug into the central nervous system (CNS) is governed by its ability to cross the blood-brain barrier (BBB). nih.govfrontiersin.orgqps.com Preclinical studies have revealed that azasetron exhibits significantly less brain distribution compared to other 5-HT3 antagonists like ondansetron (B39145). e-crt.org There is little correlation between the concentration of azasetron in the blood and the brain, whereas ondansetron shows a good correlation between plasma and cerebrospinal fluid levels. e-crt.org This limited CNS penetration of azasetron is an important pharmacokinetic characteristic that differentiates it from other drugs in its class and can influence its clinical applications. e-crt.orgresearchgate.net

Preclinical Metabolic Fate and Metabolite Identification

The biotransformation of a drug candidate through metabolism is a key determinant of its pharmacokinetic profile and can lead to the formation of active or inactive metabolites. researchgate.netdovepress.com The process of identifying and characterizing these metabolites is a fundamental part of preclinical drug development. tandfonline.comtandfonline.com While specific, detailed public data on the comprehensive metabolic fate and all identified metabolites of this compound in preclinical systems are not extensively available in the provided search results, the general principles of drug metabolism would apply. Such studies typically involve incubating the compound with liver microsomes or hepatocytes from various species to identify the metabolic pathways, which often include oxidation, hydroxylation, and conjugation reactions. researchgate.netdovepress.com

Advanced Analytical Methodologies for R Azasetron in Research

Quantitative Determination of R-Azasetron in Biological and Experimental Matrices

The determination of this compound concentrations in complex matrices such as plasma and experimental solutions requires highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) has emerged as a cornerstone technique, often coupled with various detectors to achieve the desired level of analytical performance.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are widely employed for the quantitative analysis of this compound and its related compounds due to their high resolution, sensitivity, and adaptability. nih.govijpsjournal.com Method development typically involves a systematic approach to optimize chromatographic conditions, including the selection of the stationary phase, mobile phase composition, flow rate, and detector settings, to ensure the reliable separation and quantification of the analyte. ijpsjournal.com

A key aspect of HPLC method development is validation, which ensures that the analytical method is suitable for its intended purpose. youtube.com Validation encompasses several parameters, including linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). youtube.commdpi.com

For the analysis of azasetron (B53510) in rat plasma, a column-switching HPLC method has been developed and validated. nih.gov This technique involves using a pre-column to remove endogenous plasma substances before the analyte is transferred to an analytical column for separation and detection. nih.gov The method demonstrated good linearity over a concentration range of 10-800 ng/mL, with a high correlation coefficient (r = 0.9998). nih.gov The intra- and inter-day precision and accuracy were found to be within acceptable limits, confirming the method's reliability for pharmacokinetic studies. nih.gov

A rapid and validated HPLC method has also been established for the simultaneous analysis of five 5-HT3 receptor antagonists, including azasetron. researchgate.net This method utilizes a single marker for the quantitative analysis of multiple components, with ondansetron (B39145) serving as an internal reference. researchgate.net The validation of this method included assessments of linearity, precision, stability, and accuracy, all of which yielded results within acceptable ranges. researchgate.net

Table 1: HPLC Method Parameters for Azasetron Analysis

| Parameter | Method for Azasetron in Rat Plasma nih.gov | Simultaneous Analysis of 5-HT3 Antagonists researchgate.net |

|---|---|---|

| Column | Pre-column and Analytical Column | Not Specified |

| Mobile Phase A | 17 mM potassium phosphate (B84403) buffer (pH 3.0) | Not Applicable |

| Mobile Phase B | Acetonitrile and 17 mM potassium phosphate buffer (pH 3.0) (22:78 v/v) | Acetonitrile and 50 mM KH2PO4 buffer (25:75 v/v, pH 4.0) |

| Detection | Photodiode array detector at 250 nm | Not Specified |

| Linearity Range | 10-800 ng/mL | 5-100 µg/mL for Azasetron |

| Correlation Coefficient (r) | 0.9998 | >0.999 |

| Intra-day Precision (%RSD) | 0.3-12.9% | 0.4-1.9% |

| Inter-day Precision (%RSD) | 0.3-12.9% | 0.4-1.9% |

| Accuracy | 89.7-101.4% | Not Specified |

Spectrophotometric and Spectrofluorimetric Approaches

Spectrophotometric methods offer a simpler and more cost-effective alternative to HPLC for the quantification of certain compounds. ijprs.com These methods are based on the principle of measuring the amount of light absorbed by a substance at a specific wavelength. researchgate.net For instance, spectrophotometric methods have been developed for the estimation of dolasetron (B1670872) mesylate, a related setron compound, by measuring its maximum absorbance at 285 nm. ijprs.comresearchgate.net

Spectrofluorimetry, another analytical technique, measures the fluorescence emitted by a compound when it absorbs light. This method can offer higher sensitivity and selectivity compared to spectrophotometry. nih.gov A spectrofluorimetric method was developed for determining azelastine (B1213491) HCl, demonstrating high sensitivity. nih.gov While specific spectrofluorimetric methods for this compound are not detailed in the provided context, the principles of this technique suggest its potential applicability for sensitive quantification, especially in complex biological matrices. nih.govnih.gov

Physicochemical Stability Assessments in Research Formulations

Ensuring the stability of this compound in research formulations is critical for obtaining reliable and reproducible experimental results. rroij.com Stability studies are designed to evaluate how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. rroij.com

For azasetron, stability studies have been conducted on mixtures with dexamethasone (B1670325) in infusion solutions. nih.govresearchgate.net These studies demonstrated that the mixture was stable for 48 hours at 25°C and for 14 days at 4°C when protected from light. nih.gov However, significant degradation of both azasetron and dexamethasone was observed when the solutions were exposed to room light, highlighting the importance of light protection for these formulations. nih.gov The physical stability was assessed by visual inspection for precipitation, color change, or gas production, while chemical stability was determined by measuring the drug concentration and pH at various time points. nih.gov

Forced degradation studies are also a crucial component of stability assessment. rroij.com These studies involve subjecting the drug substance to stress conditions, such as acid, base, oxidation, and heat, to identify potential degradation products and establish the stability-indicating nature of the analytical method. wisdomlib.org For example, forced degradation studies on ramosetron (B134825) HCl revealed significant degradation under alkaline conditions. wisdomlib.org

Comparative Analytical Techniques for Related Setron Compounds

The analytical methodologies developed for this compound can be understood within the broader context of techniques used for other setron compounds. High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of various setrons, including dolasetron and ramosetron. innovareacademics.inajphs.comiajps.com

For dolasetron mesylate, several RP-HPLC methods have been developed and validated for its estimation in injection dosage forms. ijpcbs.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile. ajphs.comijpcbs.com The detection is commonly performed using a UV detector. researchgate.net Similarly, numerous HPLC methods have been reported for the estimation of ramosetron hydrochloride in bulk and tablet dosage forms. wisdomlib.orgajphs.com

Spectrophotometric methods have also been widely applied for the analysis of setron compounds. For dolasetron mesylate, UV spectrophotometric methods have been developed, with the maximum absorbance often observed around 285 nm. ijprs.comresearchgate.net

The choice of analytical technique often depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the availability of instrumentation. While HPLC offers high selectivity and sensitivity, spectrophotometric methods can be a simpler and more economical option for certain applications. ijprs.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Azasetron |

| Dexamethasone |

| Dolasetron |

| Dolasetron mesylate |

| Ramosetron |

| Ramosetron HCl |

| Ondansetron |

| Azelastine HCl |

| Granisetron |

| Tropisetron (B1223216) |

| Palonosetron |

| Dezocine |

| Midazolam hydrochloride |

| Rivastigmine |

| Atenolol |

| Losartan potassium |

| Irbesartan |

| Valsartan |

| Candesartan cilexetil |

| Hydrochlorothiazide |

| Rosiglitazone maleate |

| Metformin |

| Glimepiride |

| Ibrutinib |

| Quetiapine fumarate |

| Telmisartan |

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Undiscovered Mechanistic Aspects

R-Azasetron's known mechanism of action involves the inhibition of calcineurin, a protein phosphatase that plays a key role in structural degeneration, apoptosis, and synaptic uncoupling in the inner ear. medchemexpress.comnih.gov It is also recognized as a 5-HT3 receptor antagonist. nih.govwikipedia.org Preclinical studies have confirmed that the R-enantiomer of azasetron (B53510) demonstrates significantly higher levels of drug exposure in the inner ear compared to the S-enantiomer or the racemic mixture, making it more effective in treating conditions like acoustic trauma-induced hearing loss. researchgate.netresearchgate.net By targeting and inhibiting calcineurin activation, this compound is thought to prevent inner ear lesions, nerve degeneration, and the loss of sensory hair cells, thereby averting hearing loss. nih.gov

While this foundational knowledge is significant, a deeper understanding of the molecular cascade initiated by this compound is necessary. Future preclinical research should prioritize:

Downstream Pathway Analysis: Elucidating the specific downstream molecular pathways affected by calcineurin inhibition within the various cell types of the cochlea, including inner and outer hair cells, supporting cells, and spiral ganglion neurons. Recent proteomic approaches have begun to identify key players involved in its mechanism of action under both normal and ototoxic conditions in cochlear organ cultures, a direction that warrants further exploration. journalofhearingscience.com

Identification of Additional Molecular Targets: Investigating whether this compound has other relevant molecular targets beyond calcineurin and 5-HT3 receptors that contribute to its otoprotective effects. The interplay between its dual actions as a calcineurin inhibitor and a 5-HT3 antagonist is not fully understood and represents a key area for mechanistic studies. nih.gov

Cellular Stress Response: Examining the role of this compound in modulating cellular stress pathways, such as the formation of stress granules, which are known to be critical in determining hair cell fate during periods of stress. journalofhearingscience.com Understanding how the compound influences these protective mechanisms could reveal new avenues for therapeutic intervention.

| Known Mechanistic Aspect | Future Research Focus | Potential Impact |

|---|---|---|

| Calcineurin Inhibition nih.gov | Mapping downstream signaling cascades in specific cochlear cell types. | Refine therapeutic targets and understand cell-specific protective effects. |

| 5-HT3 Receptor Antagonism wikipedia.org | Investigating the interplay between 5-HT3 antagonism and calcineurin inhibition pathways. | Uncover synergistic mechanisms and optimize drug design. |

| Higher Inner Ear Exposure of R-enantiomer researchgate.netresearchgate.net | Exploring additional molecular targets that may contribute to its enhanced efficacy. | Provide a more complete picture of its pharmacological activity. |

Development of Advanced Preclinical Models for Otological Research

The efficacy of this compound has been demonstrated in several well-established preclinical models, which have been instrumental in its development. researchgate.net These include models of cisplatin-induced hearing loss (CIHL) and noise-induced hearing loss (NIHL), where the compound significantly reduced hearing loss and enhanced the survival of outer hair cells. researchgate.netglobenewswire.com Functional hearing protection was measured using techniques like Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emission (DPOAE). firstwordpharma.comglobenewswire.com Studies have also explored its potential to preserve residual hearing after cochlear implant surgery. globenewswire.com

To enhance the translational validity of these findings, future research must employ more sophisticated and clinically relevant preclinical models. Key directions include:

Complex Insult Models: Developing models that replicate complex human scenarios, such as concurrent exposure to ototoxic drugs and noise, or the effects of ototoxic agents in aged animals, to assess the drug's efficacy under more challenging conditions.

Chronic Ototoxicity Models: Establishing models of chronic or cumulative ototoxicity, which better mimic the long-term administration of drugs like cisplatin (B142131) in cancer patients. researchgate.net

Cochlear Implantation Trauma Models: Further refining models that simulate the trauma associated with cochlear implant surgery to better evaluate this compound's ability to preserve delicate inner ear structures and residual hearing. researchgate.netglobenewswire.com This is particularly relevant given the ongoing collaboration between Sensorion and Cochlear Ltd. globenewswire.com

Novel Insult Models: Utilizing innovative models, such as targeted near-cochlear irradiation, to investigate the drug's potential as a radioprotective agent for hearing. journalofhearingscience.com

| Current Preclinical Model | Advanced Model Development | Research Question |

|---|---|---|

| Cisplatin-Induced Hearing Loss (CIHL) researchgate.netglobenewswire.com | Chronic/cumulative cisplatin dosing models. | Can this compound protect against hearing loss from long-term chemotherapy regimens? |

| Noise-Induced Hearing Loss (NIHL) globenewswire.com | Combined noise and ototoxic drug exposure models. | Does this compound maintain efficacy when multiple ototoxic insults occur? |

| Acoustic Trauma firstwordpharma.com | Models incorporating age as a variable. | Is the otoprotective effect consistent in an aging auditory system? |

| Cochlear Implant Surgery globenewswire.com | Refined models of electrode insertion trauma. | How effectively can this compound preserve residual hearing and inner ear structures post-implantation? |

Identification of Novel Biomarkers for Ototoxicity Prevention in Preclinical Settings

The identification of reliable biomarkers is crucial for diagnosing ototoxicity early and for monitoring the efficacy of protective therapies in both preclinical and clinical settings. A significant advancement in this area was the identification of prestin, an outer hair cell (OHC) protein, as a potential circulating blood biomarker for noise-induced hearing loss. hearingreview.comhearingreview.com A collaborative preclinical study demonstrated a distinct temporal pattern of change in serum prestin levels following noise-induced trauma. hearingreview.com

Building on this discovery, future preclinical research should aim to expand the repertoire of available biomarkers. Important avenues for exploration include:

Validation of Existing Biomarkers: Validating prestin as a robust biomarker across various preclinical models of ototoxicity, including cisplatin-induced damage, and correlating its levels with functional and histological outcomes. hearingreview.com

Mechanism-Based Biomarker Discovery: Searching for novel biomarkers directly linked to this compound's mechanism of action. This could involve measuring the activity of calcineurin or its downstream targets in accessible biological samples.

Proteomic and 'Omics' Approaches: Employing advanced technologies like quantitative proteomics to analyze perilymph and blood from preclinical models. journalofhearingscience.com This can help identify new protein candidates or metabolic signatures associated with inner ear damage and protection by this compound.

Inflammatory and Senescence Markers: Investigating factors related to the senescence-associated secretory phenotype (SASP), such as inflammatory cytokines and chemokines, as potential biomarkers for cellular stress and damage within the inner ear. journalofhearingscience.com

| Biomarker Strategy | Specific Research Goal | Potential Translational Value |

|---|---|---|

| Validation of Prestin hearingreview.comhearingreview.com | Confirm prestin's utility in CIHL and other ototoxicity models. | Provide a non-invasive tool for early diagnosis and monitoring of OHC damage. |

| Mechanism-Based Discovery | Identify biomarkers related to the calcineurin pathway. | Offer a direct measure of target engagement and therapeutic efficacy of this compound. |

| Proteomic Analysis journalofhearingscience.com | Discover novel protein markers in perilymph and blood. | Expand the panel of available biomarkers for a more comprehensive assessment of ototoxicity. |

| Senescence Markers (SASP) journalofhearingscience.com | Measure inflammatory cytokines and other SASP factors. | Enable early detection of cellular stress and inflammation in the inner ear. |

Q & A

Q. What is the mechanistic basis for R-Azasetron’s neuroprotective effects in inner ear pathologies?

this compound’s neuroprotection is attributed to its dual action as a 5-HT3 receptor antagonist and calcineurin inhibitor, which mitigates excitotoxic synaptic loss and oxidative stress-induced apoptosis in sensory hair cells. Methodologically, researchers should validate these mechanisms using in vitro models (e.g., kainate-induced synaptic degeneration assays) and in vivo models (e.g., acoustic trauma or cisplatin-induced hearing loss in rodents). Key endpoints include synaptic preservation, hair cell survival, and auditory brainstem response thresholds .

Q. How do experimental models differentiate this compound’s efficacy from other 5-HT3 antagonists?

Comparative studies in animal models (e.g., rat sudden sensorineural hearing loss) under standardized conditions (e.g., 120 dB noise exposure or cisplatin administration) are critical. Metrics include drug exposure levels in the inner ear (via HPLC-MS), enantiomer-specific pharmacokinetics, and longitudinal histopathological analysis of cochlear substructures. This compound’s R-enantiomer shows superior efficacy due to higher inner ear bioavailability compared to racemic mixtures or S-enantiomers .

Q. What are the essential criteria for selecting this compound in preclinical neuroprotection studies?

Prioritize compounds with validated calcineurin inhibition activity, tissue-specific exposure profiles, and minimal off-target effects (e.g., no modulation of ototoxicity-augmenting transporters). Use enantiomerically pure this compound in dose-response studies (e.g., 0.1–10 mg/kg intraperitoneal) and include positive controls (e.g., ondansetron) to benchmark efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in neuroprotective outcomes across different 5-HT3 antagonists?

Contradictions arise from pharmacokinetic variability (e.g., blood-labyrinth barrier penetration) and pharmacodynamic differences (e.g., calcineurin inhibition potency). Address this by:

Q. What experimental design optimizes translational relevance for this compound in sudden hearing loss?

Use clinically aligned protocols:

- Delayed treatment initiation (e.g., 24–72 hours post-acoustic trauma) to mimic real-world scenarios.

- Combine functional (auditory thresholds) and structural (confocal microscopy of hair cells) endpoints.

- Incorporate biomarkers of oxidative stress (e.g., glutathione levels) and neuroinflammation (e.g., IL-6) to assess mechanistic fidelity .

Q. How should researchers address this compound’s pharmacokinetic challenges in preclinical-to-clinical bridging?

Key strategies include:

Q. What methodologies validate this compound’s enantiomer-specific efficacy in complex disease models?

Employ chiral separation techniques (e.g., chiral HPLC) to isolate enantiomers. Test each enantiomer in:

- In vitro calcineurin inhibition assays.

- In vivo models with pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure (AUC) with efficacy (e.g., hair cell survival) .

Methodological Considerations for Data Analysis

Q. How to statistically reconcile variability in this compound’s efficacy across heterogeneous cohorts?

Use mixed-effects models to account for inter-subject variability (e.g., baseline hearing thresholds, age). Apply sensitivity analyses to exclude outliers and validate robustness. Report effect sizes with 95% confidence intervals to contextualize clinical relevance .

Q. What approaches ensure reproducibility in this compound’s neuroprotection studies?

- Pre-register protocols (e.g., via OSF) with detailed methods for noise exposure, drug administration, and blinding.

- Share raw data (e.g., ABR waveforms, histology images) in public repositories (e.g., Zenodo).

- Use standardized reporting checklists (e.g., ARRIVE guidelines) .

Handling Contradictory Findings

Q. How to interpret conflicting data on this compound’s otoprotective vs. ototoxic potential?

Contextualize findings by evaluating:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.